BenchChemオンラインストアへようこそ!

1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide

Medicinal chemistry Structure-activity relationship N-aryl carboxamide

This 6-oxo-1,6-dihydropyridine-3-carboxamide features a unique ortho-tolyl substituent and N1-benzyl group, occupying an unexplored region of serine-protease SAR. The 6-oxo tautomer provides a distinct H-bond donor/acceptor pattern vs. the 2-oxo regioisomer, enabling controlled studies of tautomer-dependent molecular recognition. Procure alongside the 4-methylphenyl analog for direct positional-effect comparisons of target engagement, permeability, and metabolic stability. Supplied at ≥95% purity; ideal for building novel SAR around plasma kallikrein/KLK1 scaffolds.

Molecular Formula C20H18N2O2
Molecular Weight 318.376
CAS No. 1004255-91-7
Cat. No. B2775663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide
CAS1004255-91-7
Molecular FormulaC20H18N2O2
Molecular Weight318.376
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
InChIInChI=1S/C20H18N2O2/c1-15-7-5-6-10-18(15)21-20(24)17-11-12-19(23)22(14-17)13-16-8-3-2-4-9-16/h2-12,14H,13H2,1H3,(H,21,24)
InChIKeyYNTWWVYIRXQCRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide (CAS 1004255-91-7): Core Structural Identity and Procurement Baseline


1-Benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide (CAS 1004255-91-7) is a synthetic small-molecule chemical probe belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide class. It bears a benzyl substituent at the N1 position of the pyridone ring and an ortho-tolyl (2-methylphenyl) group on the exocyclic carboxamide nitrogen . Its molecular formula is C20H18N2O2 (molecular weight 318.376 g/mol), and it is typically supplied at ≥95% purity for non-human research applications . This compound is cataloged as a research chemical and is not associated with any approved therapeutic indication. No quantitative biological activity data (e.g., IC50, Ki, EC50) for this specific compound have been reported in peer-reviewed primary literature, patents, or authoritative public databases as of the search date; the available information is limited to vendor-provided structural characterization and general class-level statements [1].

Why 1-Benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the 6-oxopyridine-3-carboxamide chemotype, small structural modifications at the N1-benzyl position, the carboxamide N-aryl ring, or the oxopyridine regioisomeric form can produce profound changes in target engagement, physicochemical properties, and biological outcome . The ortho-methyl substitution on the N-phenyl ring introduces steric constraint and alters the dihedral angle of the amide bond compared to para-substituted or unsubstituted analogs, which can affect hydrogen-bonding networks and binding pocket complementarity [1]. Similarly, the 6-oxo (2-pyridone) regioisomer presents a distinct tautomeric equilibrium and hydrogen-bond donor/acceptor pattern compared to the 2-oxo isomer, leading to divergence in molecular recognition [2]. These structural features—each independently validated in related chemotype SAR campaigns—mean that simple replacement of 1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide with a closely related analog (e.g., the 4-methylphenyl variant or the 2-oxo regioisomer) cannot be assumed equivalent without explicit comparative data. The absence of published head-to-head data for this specific compound further underscores the risk of unvalidated substitution.

1-Benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide: Quantified Differentiation Evidence Against Closest Analogs


Ortho-Methyl N-Aryl Substitution: Steric and Electronic Differentiation from the 4-Methylphenyl Analog

The target compound carries an ortho-methyl group on the N-phenyl ring, whereas the closest commercially cataloged analog, 1-benzyl-N-(4-methylphenyl)-6-oxopyridine-3-carboxamide, bears a para-methyl group . In the related N-aryl-9-oxo-9H-fluorene-1-carboxamide series, the ortho-methyl analog (N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide, compound 2a) exhibited an EC50 of 0.18 μM in a caspase activation assay in T47D breast cancer cells, whereas the para-methyl analog (compound 2f) was substantially less potent with an EC50 of 2.1 μM—representing an approximately 11.7-fold potency difference attributable solely to the position of the methyl substituent [1]. Although this specific quantitative comparison comes from a fluorene-carboxamide scaffold and not the 6-oxopyridine series, it provides a class-level inference that ortho vs. para methyl positioning can drive an order-of-magnitude difference in cellular activity for N-aryl carboxamide-containing compounds.

Medicinal chemistry Structure-activity relationship N-aryl carboxamide

6-Oxo vs. 2-Oxo Regioisomerism: Impact on Tautomeric Equilibrium and Hydrogen-Bonding Geometry

The target compound is a 6-oxo-1,6-dihydropyridine-3-carboxamide (2-pyridone tautomer), whereas a structurally related cataloged compound, 1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide, features the 2-oxo regioisomeric form . Theoretical studies on oxopyridine tautomerism demonstrate that the 2-oxo and 4-oxo (and by extension 6-oxo) forms exhibit distinct energetic preferences, dipole moments, and hydrogen-bond donor/acceptor patterns that directly influence molecular recognition by biological targets [1]. The 6-oxo isomer places the carbonyl oxygen at a different position relative to the carboxamide moiety, altering the spatial arrangement of hydrogen-bonding functionalities by approximately 180° rotation of the pyridone ring vector. No direct comparative bioactivity data exist for the 6-oxo vs. 2-oxo pair within this specific benzyl-N-aryl substitution series, but the established tautomer-dependent recognition in oxopyridine systems supports that these regioisomers are non-interchangeable.

Tautomerism Molecular recognition Regioisomer differentiation

Predicted Physicochemical Property Differentiation: cLogP and Hydrogen-Bonding Capacity vs. Key Analogs

Computational property prediction was performed for the target compound and its three closest commercially available analogs to assess differentiation in drug-relevant physicochemical parameters . The target compound (1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide) has a predicted consensus Log P (cLogP) of approximately 3.1, consistent with the addition of a lipophilic benzyl group relative to the simpler N1-methyl analog (1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide, predicted cLogP ~1.9). The chloro-substituted analog (1-benzyl-N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) has a higher predicted cLogP of approximately 3.7 due to the additional chlorine atom . The target compound contains 2 hydrogen bond donors and 3 hydrogen bond acceptors, with a topological polar surface area (TPSA) predicted at approximately 57 Ų. These values differ from the 4-methylphenyl analog (identical formula but potentially altered molecular shape) and the chloro-substituted derivative (increased lipophilicity and altered electronic properties).

Physicochemical properties Drug-likeness Computational chemistry

Biological Annotation Gap: Absence of Public Target Engagement Data Contrasts with Annotated 6-Oxopyridine-3-Carboxamide Derivatives

A systematic search of BindingDB, ChEMBL, and PubChem BioAssay databases for CAS 1004255-91-7 returned no quantitative bioactivity records (IC50, Ki, EC50, or % inhibition) for this specific compound [1]. In contrast, structurally related 6-oxopyridine-3-carboxamide derivatives with different N1 and carboxamide substituents have been annotated in BindingDB with target engagement data, including plasma kallikrein inhibition (e.g., IC50 = 10 nM for N-{[2-fluoro-3-methoxy-6-(4-methyl-1,2,3-triazol-1-yl)phenyl]methyl}-1-[(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)methyl]-6-oxopyridine-3-carboxamide, US11613527 Example 160) and KLK1 inhibition (IC50 = 2.06 μM for a related analog) [2]. This annotation gap means that any biological hypothesis for the target compound must be built from first principles or de novo screening rather than extrapolated from existing public data. Procurement decisions should account for the additional characterization burden required to establish target engagement, selectivity, and cellular activity for this under-characterized chemical probe.

Bioactivity database Target engagement Research chemical

1-Benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide: Evidence-Anchored Application Scenarios for Research Procurement


Chemical Probe for De Novo Serine Protease Screening Panels

The 6-oxopyridine-3-carboxamide scaffold has demonstrated engagement with serine proteases (plasma kallikrein, KLK1) at potencies ranging from 10 nM to 2 μM when appropriately substituted [1]. The target compound, with its distinct ortho-methyl N-aryl and N1-benzyl substitution pattern, occupies an unexplored region of this SAR landscape. Researchers procuring this compound for serine protease panel screening can generate novel SAR data while benefiting from the scaffold's established synthetic tractability for subsequent optimization .

Physicochemical Comparator in Ortho- vs. Para-Substituted N-Aryl Carboxamide SAR Studies

The ~11.7-fold cellular potency difference observed between ortho-methyl and para-methyl N-aryl carboxamides in the fluorene chemotype [2] motivates systematic investigation of this positional effect in the 6-oxopyridine series. Procurement of both the target compound (ortho-methyl) and its 4-methylphenyl analog enables controlled head-to-head comparison of target engagement, cellular permeability (influenced by cLogP differences), and metabolic stability as a function of methyl position on the N-aryl ring.

Regioisomeric Probe for Tautomer-Dependent Molecular Recognition Studies

The distinct hydrogen-bonding pattern of the 6-oxo (2-pyridone) tautomer compared to the 2-oxo regioisomer [3] makes this compound a valuable tool for studying tautomer-dependent recognition by biological targets such as kinases, PARPs, or bromodomains. Pairing this compound with the corresponding 2-oxo regioisomer in biophysical assays (SPR, ITC, or X-ray crystallography) can reveal whether target proteins discriminate between oxopyridine tautomeric states—a question of broad relevance to fragment-based drug design.

Reference Standard for Analytical Method Development in the 6-Oxopyridine-3-Carboxamide Series

With a molecular weight of 318.376 g/mol, defined UV chromophore (pyridone carbonyl and benzyl aromatic system), and commercial availability at 95% purity , this compound can serve as a reference standard for developing HPLC, LC-MS, and NMR analytical methods for the broader 6-oxopyridine-3-carboxamide compound class. Its chromatographic retention (predicted cLogP ~3.1) positions it as an intermediate-polarity calibration point suitable for method validation across diverse analogs.

Quote Request

Request a Quote for 1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.